2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide

Lipophilicity Drug-likeness CF₃ bioisostere

Parallel synthesis programs targeting CNS-penetrant candidates face a dual bottleneck: installing a reactive coupling handle while retaining metabolically stable lipophilicity. This compound resolves both with a pre-installed 2° alkyl bromide on a CF3-phenylpropanamide core. • Enables direct Suzuki, Negishi, or Buchwald-Hartwig diversification without pre-halogenation, eliminating one synthetic step per library member. • +1.7 logP advantage over the non-fluorinated analog enhances membrane permeability; TPSA 43.1 Ų supports oral bioavailability design space. • ≥95% purity from multiple independent vendors ensures supply chain redundancy for multi-year programs; 4 °C storage supports medium-term stockpiling.

Molecular Formula C10H9BrF3NO
Molecular Weight 296.087
CAS No. 1461707-13-0
Cat. No. B2411683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide
CAS1461707-13-0
Molecular FormulaC10H9BrF3NO
Molecular Weight296.087
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)N)Br)C(F)(F)F
InChIInChI=1S/C10H9BrF3NO/c11-8(9(15)16)5-6-1-3-7(4-2-6)10(12,13)14/h1-4,8H,5H2,(H2,15,16)
InChIKeyZJVZJRATFJKICO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide: Sourcing & Structural Baseline


2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide (CAS 1461707-13-0) is a halogenated arylpropanamide building block with molecular formula C₁₀H₉BrF₃NO and molecular weight 296.08 g/mol [1]. The compound features a reactive secondary alkyl bromide at the 2-position of the propanamide chain and a para-trifluoromethyl substituent on the phenyl ring. It is supplied as a powder with typical purity ≥95% and a recommended storage temperature of 4 °C [2]. The presence of both a bromine leaving group and a metabolically stable trifluoromethylphenyl moiety positions this compound as a bifunctional intermediate for medicinal chemistry and agrochemical synthesis programs .

2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide: Why Substitution Fails


Superficially similar arylpropanamide building blocks differ critically in the position of bromination, the nature of the halogen, and the presence or absence of the 4-CF₃ group. Substituting 2-bromo-3-[4-(trifluoromethyl)phenyl]propanamide with its non-fluorinated analog (2-bromo-3-phenylpropanamide, CAS 56348-67-5) eliminates the electron-withdrawing and lipophilicity contributions of the CF₃ group, altering both reactivity and downstream pharmacokinetic profiles [1]. Regioisomeric variants such as 2-bromo-N-[4-(trifluoromethyl)phenyl]propanamide (CAS 3854-19-1) place the bromine on a different carbon relative to the amide, changing the geometry of subsequent coupling products [2]. The de-brominated analog 3-[4-(trifluoromethyl)phenyl]propanamide (CAS 124426-67-1) lacks the synthetic handle for cross-coupling entirely. These structural differences are non-trivial: they determine which reaction manifolds are accessible and what physicochemical space the final target molecule occupies.

2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide: Quantitative Evidence vs. Analogs


Lipophilicity Advantage vs. Non-Fluorinated Analog

The target compound exhibits a computed XLogP3-AA of 2.8, representing a +1.7 log unit increase in lipophilicity compared to its non-fluorinated analog 2-bromo-3-phenylpropanamide (XLogP3-AA = 1.1) [1][2]. The trifluoromethyl group is recognized as a metabolically stable, strongly electron-withdrawing substituent that enhances membrane permeability and binding-site occupancy without introducing the oxidative metabolic liabilities associated with methyl or other alkyl substituents [3].

Lipophilicity Drug-likeness CF₃ bioisostere

Cross-Coupling Handle via Bromine

The secondary alkyl bromide at the 2-position enables Pd-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig, Sonogashira) that are inaccessible with the de-brominated precursor 3-[4-(trifluoromethyl)phenyl]propanamide (CAS 124426-67-1) . This bromine atom serves as a synthetic handle for C–C and C–N bond formation, allowing diversification of the propanamide scaffold at the α-position without requiring protection/deprotection of the primary amide. The reactivity differential is stark: one compound enters cross-coupling manifolds directly; the other requires a separate halogenation step that typically proceeds with only moderate regioselectivity and adds one synthetic step.

Cross-coupling Suzuki reaction Buchwald-Hartwig amination

Unique Regioisomeric Configuration

Among the C₁₀H₉BrF₃NO constitutional isomers, the target compound is uniquely characterized by bromine substitution at the 2-position of the propanamide chain with the CF₃-phenyl group at the 3-position (InChI Key: ZJVZJRATFJKICO-UHFFFAOYSA-N) [1]. The regioisomer 2-bromo-N-[4-(trifluoromethyl)phenyl]propanamide (CAS 3854-19-1) places the CF₃-phenyl group on the amide nitrogen, altering the spatial relationship between the bromine-reactive center and the aromatic ring from a 1,2-ethylene linker to a direct amide bond . The isomer 3-bromo-N-[4-(trifluoromethyl)phenyl]propanamide (CAS not assigned) moves the bromine to the 3-position. These topological differences dictate the geometry of elaborated products—a critical consideration in structure-activity relationship (SAR) campaigns where linker length and substitution pattern modulate target binding.

Regioisomer Structural differentiation Building block selection

TPSA and Drug-Likeness Profile

The target compound has a topological polar surface area (TPSA) of 43.1 Ų, placing it well within Veber's oral bioavailability threshold of <140 Ų and Lipinski-compatible space [1]. In contrast, the N-aryl regioisomer 2-bromo-N-[4-(trifluoromethyl)phenyl]propanamide has a computed TPSA of 46.2 Ų (slightly higher due to the different amide environment) [2]. While both compounds satisfy drug-likeness criteria, the lower TPSA of the target compound combined with its higher computed lipophilicity produces a more favorable balance for passive membrane permeation. TPSA values above 60 Ų are generally associated with poor blood-brain barrier penetration; the target compound's value of 43.1 Ų is consistent with compounds demonstrating CNS exposure potential.

Drug-likeness TPSA Oral bioavailability prediction

Multi-Vendor Purity Consistency

The target compound is consistently supplied at ≥95% purity across multiple independent vendors including Sigma-Aldrich (Enamine catalog ENA408615366), American Elements, CymitQuimica (Biosynth), and Aaron Chemicals [1]. This multi-vendor consensus on purity specification provides procurement redundancy and supply chain resilience. In comparison, the non-fluorinated analog 2-bromo-3-phenylpropanamide (CAS 56348-67-5) is also listed at 95% purity but from fewer suppliers, while the de-brominated analog 3-[4-(trifluoromethyl)phenyl]propanamide is less commonly stocked, limiting commercial availability for large-scale synthesis programs.

Chemical purity Procurement specification Quality control

2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide: Procurement & Application Scenarios


CF₃-Enhanced ADME for Lead Optimization

Based on the +1.7 log unit XLogP3-AA advantage over the non-fluorinated analog (Evidence_Item 1), this building block is the preferred starting material when the synthetic target demands enhanced membrane permeability or CNS exposure. The combination of CF₃-induced lipophilicity and the TPSA value of 43.1 Ų (Evidence_Item 4) places elaborated products in a physicochemical space associated with oral bioavailability, justifying the selection of this specific intermediate over 2-bromo-3-phenylpropanamide for programs targeting intracellular or CNS-localized targets. [1]

Parallel Library Synthesis via Bromine Handle

The secondary alkyl bromide at the 2-position (Evidence_Item 2) enables direct diversification via Suzuki, Negishi, or Buchwald-Hartwig coupling without a prerequisite halogenation step. For medicinal chemistry groups running 24- or 96-well parallel synthesis, the elimination of one synthetic step per library member translates to significant reductions in cycle time and consumable costs. The ≥95% purity specification ensures that crude coupling products meet typical screening purity thresholds with minimal post-reaction purification.

SAR Studies with Precise Linker Geometry

As demonstrated in Evidence_Item 3, the target compound's ethylene-bridged topology between the aromatic ring and the amide group is distinct from N-aryl regioisomers. This geometry is essential in SAR campaigns where linker length and flexibility modulate target binding. Research teams comparing this scaffold with N-aryl propanamide regioisomers should procure this specific CAS number to ensure reproducibility of biological data and correct interpretation of structure-activity trends. [2]

Multi-Site Synthesis with Supply Chain Redundancy

The compound's availability from at least five independent vendors at consistent ≥95% purity (Evidence_Item 5) makes it suitable for multi-site or multi-year programs where single-source dependency poses an unacceptable operational risk. Procurement teams can maintain competitive pricing through multi-vendor quotation while ensuring specification continuity across batches. The recommended storage condition of 4 °C supports medium-term stockpiling without degradation concerns. [3]

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